molecular formula C45H36O18 B15333596 Methylenedisalicyclic acid (mixture of isomers)

Methylenedisalicyclic acid (mixture of isomers)

Cat. No.: B15333596
M. Wt: 864.8 g/mol
InChI Key: AWELRGFRJWMABZ-UHFFFAOYSA-N
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Description

Methylenedisalicylic acid is an organic compound known for its unique structure, which consists of two salicylic acid molecules connected by a methylene bridge. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Methylenedisalicylic acid is often studied for its potential as a corrosion inhibitor and its antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenedisalicylic acid can be synthesized through the reaction of salicylic acid with formaldehyde under acidic conditions. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process can be summarized as follows:

Industrial Production Methods

Industrial production of methylenedisalicylic acid follows a similar synthetic route but on a larger scale. The process involves:

    Leaching: Extracting the compound from a premix.

    Concentrating: Increasing the concentration of the compound.

    Complexing and Extracting: Forming complexes and extracting the desired product.

    Drying and Adding Salt: Final steps to purify and stabilize the compound.

Chemical Reactions Analysis

Types of Reactions

Methylenedisalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Methylenedisalicylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which methylenedisalicylic acid exerts its effects involves its ability to interact with metal surfaces and microbial cell walls. The compound forms a protective layer on metal surfaces, preventing corrosion. In microbial cells, it disrupts cell wall synthesis, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylenedisalicylic acid is unique due to its dual functionality as both a corrosion inhibitor and an antimicrobial agent. Its ability to form stable complexes with metals and its effectiveness against a broad spectrum of microorganisms make it a valuable compound in various applications .

Biological Activity

Methylenedisalicylic acid (MDSA), particularly in its isomeric forms, has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, effects on cellular metabolism, and potential applications in various fields.

Methylenedisalicylic acid is characterized by its unique structure that includes two salicylic acid moieties linked by a methylene bridge. The molecular formula is C15H12O6C_{15}H_{12}O_{6}. The compound can exist in multiple isomeric forms, each potentially exhibiting different biological activities.

Table 1: Physical and Analytical Data of Methylenedisalicylic Acid

PropertyValue
Molecular FormulaC15H12O6C_{15}H_{12}O_{6}
Melting Point238 °C (decomposes)
Yield96%
Elemental Analysis (% found)C: 61.08, H: 5.10
IR Spectra (ν in cm1^{-1})ν(OH) phenolic: ≈3220
δ(OH) phenolic: 1287
ν(C=O) carboxylic: 1652

2. Antimicrobial Activity

MDSA exhibits significant antimicrobial properties against a range of microorganisms, including both fungi and bacteria. Research indicates that MDSA has a pronounced inhibitory effect against Candida albicans, a common fungal pathogen.

2.1 Antibacterial Investigations

In a study assessing the antimicrobial efficacy of MDSA, it was found to possess moderate activity against various Gram-positive and Gram-negative bacteria. The compound demonstrated the ability to penetrate lipid membranes of microbial cells, disrupting essential enzymatic functions by blocking metal binding sites.

Key Findings:

  • Effective against Candida albicans and other pathogenic strains.
  • Moderate activity compared to standard antimicrobial agents.
  • Mechanism involves disruption of microbial cell membranes and inhibition of enzyme activity.

3. Inhibition of Malic Enzyme Activity

Recent studies have highlighted the role of MDSA as an inhibitor of malic enzyme 2 (ME2), which is crucial for cellular energy metabolism. MDSA binds allosterically to ME2, affecting its activity and potentially offering therapeutic avenues for metabolic disorders.

  • Binding Site: MDSA interacts with the fumarate-binding site on ME2.
  • Effects on Metabolism: Inhibition leads to decreased pyruvate synthesis, altering NAD+/NADH ratios and impacting ATP production.

Table 2: Inhibitory Effects of MDSA on ME2

CompoundIC50 (µM)Mechanism of Action
Methylenedisalicylic Acid (MDSA)0.51Allosteric inhibition of ME2 activity
Salicylic Acid800.7Minimal effect on ME2

4. Biocorrosion Inhibition

MDSA has also been investigated for its potential as a biocorrosion inhibitor in aluminum applications. It shows effectiveness in protecting aluminum from corrosion in saline environments, which is critical for various industrial applications.

4.1 Corrosion Studies

  • Methodology: Potentiodynamic cyclic polarization and electrochemical impedance spectroscopy were employed to assess corrosion rates.
  • Findings: MDSA significantly reduced corrosion rates compared to untreated samples, indicating its potential as a protective agent in corrosive environments.

5. Case Studies and Applications

Several case studies illustrate the practical applications of MDSA:

  • Case Study 1: Use in coatings for aluminum surfaces to enhance longevity and resistance to environmental factors.
  • Case Study 2: Exploration as a potential therapeutic agent targeting metabolic pathways in cancer treatment through ME2 inhibition.

Properties

Molecular Formula

C45H36O18

Molecular Weight

864.8 g/mol

IUPAC Name

3-[(3-carboxy-2-hydroxyphenyl)methyl]-2-hydroxybenzoic acid;3-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid;5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid

InChI

InChI=1S/3C15H12O6/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21;16-12-8(3-1-5-10(12)14(18)19)7-9-4-2-6-11(13(9)17)15(20)21;16-12-5-4-8(7-11(12)15(20)21)6-9-2-1-3-10(13(9)17)14(18)19/h1-4,6-7,16-17H,5H2,(H,18,19)(H,20,21);1-6,16-17H,7H2,(H,18,19)(H,20,21);1-5,7,16-17H,6H2,(H,18,19)(H,20,21)

InChI Key

AWELRGFRJWMABZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)O)CC2=CC(=C(C=C2)O)C(=O)O.C1=CC(=C(C(=C1)C(=O)O)O)CC2=C(C(=CC=C2)C(=O)O)O.C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O

Origin of Product

United States

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